(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a fluorine atom and a propylcarbamoyl group attached to a phenyl ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
This compound belongs to the class of boronic acids, which are organoboron compounds that contain a boron atom bonded to a hydroxyl group and an organic moiety. Boronic acids are widely used in organic chemistry, particularly in Suzuki-Miyaura coupling reactions, due to their ability to form stable complexes with diols and other nucleophiles.
The synthesis of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid can be achieved through several methods, primarily involving the functionalization of phenolic compounds. A common approach includes:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid consists of:
The linear formula is represented as C₁₀H₁₃BFNO₃, with a molecular weight of 225.03 g/mol .
The compound exhibits specific physical properties:
(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions:
These reactions are typically conducted under mild conditions, often using palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
The mechanism of action for (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid in cross-coupling reactions involves:
This mechanism is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.
(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid has significant applications in scientific research:
This compound exemplifies the versatility and utility of boronic acids in modern organic chemistry and materials science.
(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid (CAS 874289-48-2, C₁₀H₁₃BFNO₃, MW 225.03 g/mol) belongs to a class of bioactive boronic acids with demonstrated relevance in enzyme inhibition studies [9]. While no single-crystal X-ray structure of this specific compound is available in the search results, high-resolution crystallographic analyses of closely related arylboronic acids provide robust structural proxies. Time-resolved crystallography of β-lactamase CTX-M-14 complexes with boric acid reveals that boronic acids form covalent tetrahedral adducts with active-site serines, adopting a trigonal planar or tetrahedral geometry depending on hydration state [2]. The boronic acid group [B(OH)₂] exhibits characteristic B–O bond lengths averaging 1.36 Å and O–B–O angles near 120° in trigonal conformations, while tetrahedral anionic boronate forms show longer B–O bonds (~1.48 Å) and O–B–O angles approaching 109° [5].
Comparative analysis of noncyclic boronic acid inhibitors (e.g., benzo[b]thiophen-2-ylboronic acids) in complex with New Delhi metallo-β-lactamase-1 (NDM-1) demonstrates that the boron atom coordinates with catalytic zinc ions through its hydroxyl groups, displacing the nucleophilic hydroxide. This results in B–O–Zn distances of 1.9–2.9 Å, confirming direct metal coordination as a key inhibition mechanism [5]. The ortho-fluorine and propylcarbamoyl substituents in our target compound likely influence crystal packing through steric and electronic effects, though the propeller-like twist of the boronic group relative to the phenyl ring (observed in similar ortho-substituted systems) may reduce crystallinity, explaining the absence of reported single crystals [3].
Table 1: Crystallographic Parameters of Related Boronic Acid Derivatives
Compound | B–O Bond Length (Å) | O–B–O Angle (°) | B Geometry | Protein Target |
---|---|---|---|---|
Phenylboronic acid | 1.36 | 120.2 | Trigonal planar | N/A |
Benzo[b]thiophen-2-yl-BA | 1.48 (avg) | 108.9 (avg) | Tetrahedral | NDM-1 β-lactamase |
Boric acid ester | 1.53 | 109.5 | Tetrahedral | CTX-M-14 β-lactamase |
ortho-Formylphenyl-BA* | 1.37–1.42 | 117–121 | Trigonal/cyclic | N/A |
*Data extrapolated from fluoro-substituted 2-formylphenylboronic acids [3]
The electronic landscape of (2-fluoro-5-(propylcarbamoyl)phenyl)boronic acid is dominated by opposing mesomeric and inductive effects. Fluorine, the most electronegative element, exerts a strong -I effect that enhances the Lewis acidity of the boron atom. Theoretical studies confirm ortho-fluorine substitution lowers the pKₐ of phenylboronic acids by 0.8–1.2 units relative to unsubstituted analogs, increasing electrophilicity and accelerating esterification with diols [3] [6]. This acidification arises from fluorine’s stabilization of the boronate anion through inductive withdrawal, quantified by Hammett constants (σₘ = 0.34, σₚ = 0.06 for F; σₘ = 0.37, σₚ = 0.43 for B(OH)₂) [3].
Conversely, the para-positioned propylcarbamoyl group (–NHC(O)C₃H₇) exhibits moderate electron-donating resonance (+R) but electron-withdrawing induction (-I), creating ambident electronic behavior. The carbonyl group’s π-system delocalizes nitrogen’s lone pair, reducing its +M effect. Computational analyses reveal that para-carboxamido substituents decrease boron’s partial positive charge by 5–8% compared to para-nitro derivatives, moderately attenuating acidity [3]. This balanced electronic profile optimizes reactivity: fluorine enhances boronic acid electrophilicity for initial nucleophilic attack, while the carbamoyl group fine-tunes stability for sustained enzyme inhibition.
Table 2: Electronic Influence of Substituents on Boronic Acid pKₐ
Substituent Position | pKₐ Range | Acidity Relative to Unsubstituted BA | Primary Electronic Mechanism |
---|---|---|---|
ortho-Fluoro | 7.8–8.2 | ↑↑↑ (Decrease of 1.0–1.2 units) | Strong -I effect |
para-Fluoro | 8.8–9.0 | ↑ (Decrease of 0.2–0.4 units) | Moderate -I effect |
para-Propylcarbamoyl | 9.1–9.4 | ↓ (Increase of 0.1–0.3 units) | Weak +R/-I competition |
ortho-Carbamoyl* | 9.3–9.6 | ↓↓ | Steric inhibition + weak H-bond |
*Data inferred for carbamoyl analogs [3]
Hydrogen bonding governs self-assembly and solvation in (2-fluoro-5-(propylcarbamoyl)phenyl)boronic acid. The molecule features three H-bond donors (–B(OH)₂ and N–H) and four acceptors (boronic OH, carbonyl O, F). DFT calculations on arylboronic acid dimers reveal three primary motifs: 1) Boronic Acid Dimerization: Syn-anti carboxyl-type dimers form via paired O–H···O bonds (2.60–2.75 Å), with dimerization energies ΔE = 0.35–0.40 eV. Ortho-fluorine disrupts this by introducing competitive O–H···F interactions (2.55 Å, ΔE = 0.28 eV) that reduce classical dimer stability by 25% [3] [8]. 2) Carbamoyl-Boronic Synergy: The propylcarbamoyl group enables extended chains via N–H···O=B hydrogen bonds (2.70 Å). Co-crystallization studies show carboxamides preferentially form heterodimers with boronic acids (ΔE = 0.42 eV) over homodimers, driven by complementary donor/acceptor pairing [8]. 3) Solvent-Mediated Motifs: Polar solvents (e.g., DMF) destabilize dimers by 40% relative to gas phase or apolar environments. Encapsulation studies reveal that confined spaces enforce unusual O–H···F bonding, yielding cyclic structures not observed in solution [8].
Table 3: Hydrogen Bonding Parameters in Boronic Acid Complexes
Interaction Type | Bond Length (Å) | Angle (°) | Interaction Energy (eV) | Frequency in Encapsulation |
---|---|---|---|---|
Boronic homodimer (O–H···O) | 2.65 ± 0.10 | 165 ± 5 | 0.38 | 15% |
Boronic-carbamoyl heterodimer | 2.70 (N–H···O); 2.60 (O–H···O) | 170; 160 | 0.42 | 35% |
O–H···F intramolecular | 2.55 ± 0.15 | 150 ± 10 | 0.28 (stabilization) | 50%* |
Boronic acid-water cyclic | 2.75 | 158 | 0.30 | N/A |
*Dominant motif in fluorinated ortho-substituted analogs [3] [8]
Positional isomerism dramatically modulates the properties of (2-fluoro-5-(propylcarbamoyl)phenyl)boronic acid:
Acidity Trends: The ortho-fluoro substituent yields pKₐ ≈ 8.2, whereas para-fluoro analogs exhibit higher pKₐ (~8.9). Ortho-carbamoyl substitution further increases pKₐ to >9.5 due to steric inhibition of solvation and intramolecular H-bonding [3]. This confirms ortho-fluorine as the optimal position for acidity enhancement.
Steric and Conformational Effects: Ortho-fluorine forces a 40–50° dihedral angle between the boronic group and phenyl ring, reducing conjugation and enhancing electrophilicity. In contrast, para-substituted isomers maintain planarity (dihedral < 10°), facilitating extended π-delocalization that stabilizes the trigonal form [3]. For the propylcarbamoyl group, ortho positioning induces amide C=O to B–OH hydrogen bonding (2.3 Å), locking the boronic acid in a less reactive conformation.
Tautomeric Equilibria: Unlike ortho-formyl derivatives (e.g., 2-formylphenylboronic acid), which undergo cyclization to benzoxaboroles, the ortho-fluoro-para-carbamoyl arrangement lacks an adjacent aldehyde, preventing cyclization. This ensures boronic acid functionality remains available for target binding [3].
Biological Implications: The ortho-fluoro/para-carbamoyl architecture mimics transition-state geometries in serine hydrolases. X-ray data show ortho-fluorinated boronates form tighter complexes with β-lactamases than para-isomers due to enhanced electrophilicity and optimized steric fit in the oxyanion hole [2] [5].
Table 4: Positional Isomer Influence on Key Properties
Property | ortho-Fluoro | para-Fluoro | ortho-Carbamoyl | Target Compound |
---|---|---|---|---|
pKₐ | 8.2 ± 0.2 | 8.9 ± 0.2 | 9.6 ± 0.3 | 8.3 (predicted) |
B–Ph Dihedral (°) | 40–50 | 0–10 | 30–40 | 45 (estimated) |
Cyclization Potential | None | None | Low | None |
β-Lactamase Kᵢ (μM)* | 0.5–2.0 | 5.0–10.0 | >50 | 1.5 (extrapolated) |
*Data from analogous boronic acid inhibitors [2] [5]
Concluding Remarks
(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid exemplifies strategic molecular design leveraging ortho-fluorine for acidity enhancement and para-carbamoyl for steric accessibility. While crystallographic data remain limited, its electronic and H-bonding profiles align with broad-spectrum β-lactamase inhibitors like vaborbactam. The compound’s suppressed cyclization tendency compared to ortho-carbonyl analogs and optimized dihedral angle position it as a versatile pharmacophore for future antibiotic adjuvants.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0